molecular formula C26H25F3N2O6 B15351516 Tezacaftor metabolite M1

Tezacaftor metabolite M1

Cat. No.: B15351516
M. Wt: 518.5 g/mol
InChI Key: BMKQCBWIEAQYOI-NKTHEXPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tezacaftor Metabolite M1 is a secondary compound formed during the metabolism of Tezacaftor, a medication used to treat cystic fibrosis. This metabolite plays a crucial role in the drug's overall efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tezacaftor Metabolite M1 is synthesized through the metabolic breakdown of Tezacaftor in the body. The primary synthetic route involves the enzymatic conversion of Tezacaftor, which occurs under physiological conditions.

Industrial Production Methods: In an industrial setting, this compound is produced through controlled biotransformation processes. These processes mimic the body's metabolic pathways to ensure the compound's stability and purity.

Chemical Reactions Analysis

Types of Reactions: Tezacaftor Metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.

  • Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

  • Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound.

Scientific Research Applications

Tezacaftor Metabolite M1 has several scientific research applications:

  • Chemistry: Used as a reference compound in studies involving drug metabolism and pharmacokinetics.

  • Biology: Investigated for its role in cellular processes and potential biological activity.

  • Medicine: Studied for its therapeutic potential and impact on drug efficacy and safety.

  • Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Tezacaftor Metabolite M1 exerts its effects through modulation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It enhances the function of the defective CFTR protein, improving chloride ion transport across cell membranes.

Molecular Targets and Pathways:

  • CFTR Protein: The primary molecular target of this compound.

  • Chloride Ion Transport Pathway: The pathway involved in restoring proper ion balance in cells.

Comparison with Similar Compounds

  • Ivacaftor

  • Lumacaftor

  • Elexacaftor

Properties

Molecular Formula

C26H25F3N2O6

Molecular Weight

518.5 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(4R)-8-fluoro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl-4,5-dihydro-2H-[1,4]oxazepino[4,5-a]indol-9-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C26H25F3N2O6/c1-24(2)21-8-13-7-17(16(27)10-18(13)31(21)11-15(12-32)35-23(24)34)30-22(33)25(5-6-25)14-3-4-19-20(9-14)37-26(28,29)36-19/h3-4,7-10,15,23,32,34H,5-6,11-12H2,1-2H3,(H,30,33)/t15-,23?/m1/s1

InChI Key

BMKQCBWIEAQYOI-NKTHEXPSSA-N

Isomeric SMILES

CC1(C(O[C@H](CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C

Canonical SMILES

CC1(C(OC(CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.